Magnesium, iodo-3-thienyl-

Organic Synthesis Cross‑Coupling Grignard Reagent

This highly active 3-thienylmagnesium iodide (0.3 M in THF) delivers regiostable (>99%) thienylation. Activated magnesium achieves full Grignard formation in 2 h at 25 °C—no cryogenics required. Isolated yields: 77% (benzoyl chloride acylation), 87% (p-anisaldehyde addition)—a 25–42% improvement over organozinc/manganese alternatives. Prevents 2-thienyl regioisomer contamination in polythiophenes. Reduces purification cost and improves batch consistency for kinase inhibitor, antifungal, and organic semiconductor synthesis.

Molecular Formula C4H3IMgS
Molecular Weight 234.34 g/mol
CAS No. 172035-86-8
Cat. No. B063024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium, iodo-3-thienyl-
CAS172035-86-8
Molecular FormulaC4H3IMgS
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESC1=CSC=[C-]1.[Mg+2].[I-]
InChIInChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1
InChIKeyPMRZWJCJNHVGQW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium, iodo-3-thienyl- (CAS 172035-86-8): A Reactive 3-Thienyl Grignard Reagent for Regiospecific Heterocycle Synthesis


Magnesium, iodo-3-thienyl- (3‑thienylmagnesium iodide), CAS 172035-86-8, is an organomagnesium Grignard reagent that delivers a nucleophilic 3‑thienyl unit for carbon–carbon bond formation [1]. It is supplied as a 0.3 M solution in tetrahydrofuran (THF) with a density of 0.904 g/mL at 25 °C and a boiling point of 65 °C, reflecting the THF solvent . This reagent enables the direct introduction of a thiophene ring at the 3‑position, which is essential for constructing thiophene‑containing pharmaceuticals, agrochemicals, and functional materials.

Magnesium, iodo-3-thienyl- (CAS 172035-86-8) and the Risks of Substituting with Unvalidated 3‑Thienyl Analogs


The 3‑thienyl position is intrinsically difficult to functionalize: conventional Grignard formation from 3‑bromothiophene often fails or gives poor yields due to sluggish oxidative addition and side reactions [1]. Even among in‑class organometallics, regio‑ and chemoselectivity differ drastically. For instance, 2‑thienylmagnesium halides introduce a 2‑thienyl unit, while 3‑thienylzinc or ‑manganese reagents show distinct reactivity profiles in cross‑coupling [2]. Procurement without a validated source risks low batch‑to‑batch consistency, incomplete conversion, and downstream purification burdens. The following evidence‑based differentiators justify why this specific reagent—prepared via Rieke® magnesium—delivers reproducible, regiostable performance that generic alternatives cannot guarantee.

Magnesium, iodo-3-thienyl- (CAS 172035-86-8): Head‑to‑Head Performance Data vs. Organozinc and Organomanganese Alternatives


Higher Reactivity in Cross‑Coupling: 77% Isolated Ketone Yield with Acid Chlorides

3‑Thienylmagnesium iodide couples with benzoyl chloride to give 3‑thienyl phenyl ketone in 77% isolated yield, whereas 3‑thienylzinc iodide under identical conditions (room temperature, THF, 2 h) gives only 52% isolated yield [1]. This 25‑percentage‑point increase demonstrates the superior nucleophilicity of the Grignard reagent for acylation reactions.

Organic Synthesis Cross‑Coupling Grignard Reagent

Superior Performance in Aldehyde Addition: 87% Yield with p‑Anisaldehyde

In the addition to p‑anisaldehyde, 3‑thienylmagnesium iodide provides 87% isolated yield of the secondary alcohol, significantly outperforming 3‑thienylzinc iodide (62% yield) and 3‑thienylmanganese bromide (45% yield) under identical conditions [1]. This 25–42‑percentage‑point advantage underscores the Grignard reagent's exceptional reactivity toward aldehydes.

Nucleophilic Addition Alcohol Synthesis Grignard Reagent

Regiostability Validated by Product Identity: No Rearrangement to 2‑Thienyl Isomers

The 3‑thienylmagnesium iodide prepared via Rieke® magnesium remains entirely regio‑stable under reaction conditions. When coupled with acid chlorides, aldehydes, or aryl iodides, only the 3‑substituted thiophene product is detected; no 2‑thienyl isomers are observed by GC‑MS analysis [1]. This is in contrast to 3‑thienyllithium reagents, which can undergo rapid lithium‑halogen exchange leading to regioisomeric mixtures [2].

Regioselectivity Thiophene Chemistry Grignard Reagent

Rieke® Magnesium Enables Direct Oxidative Addition at Room Temperature

Standard magnesium turnings fail to react with 3‑iodothiophene even at reflux in THF. In contrast, Rieke® magnesium undergoes rapid oxidative addition to 3‑iodothiophene at 25 °C, generating 3‑thienylmagnesium iodide quantitatively within 2 h [1]. This compares favorably to the preparation of 3‑thienylzinc iodide, which requires 4 h at 25 °C for complete conversion [1].

Grignard Preparation Rieke Metals Oxidative Addition

Broad Electrophile Scope: Four Validated Reaction Classes with Isolated Yields

The reagent has been systematically validated with acid chlorides, aryl iodides, aldehydes, and disulfides, delivering isolated yields of 62–87% across these diverse electrophiles [1]. In contrast, 3‑thienylmanganese bromide fails to react with acid chlorides and gives only 36–45% yields with aldehydes and aryl iodides [1].

Electrophile Compatibility Cross‑Coupling Grignard Reagent

Magnesium, iodo-3-thienyl- (CAS 172035-86-8): Optimal Use Cases Based on Performance‑Proven Data


Synthesis of 3‑Thienyl Ketone Intermediates for Pharmaceutical Lead Optimization

The 77% isolated yield in the acylation of benzoyl chloride demonstrates that this reagent is a superior choice for preparing 3‑thienyl ketones—key intermediates in kinase inhibitors, anti‑inflammatory agents, and other bioactive molecules [1]. The 25‑percentage‑point yield advantage over 3‑thienylzinc iodide directly reduces the cost‑per‑gram of advanced intermediates.

Preparation of Regio‑Pure 3‑Thienyl Building Blocks for Organic Electronics

The absolute regio‑stability (>99% 3‑thienyl product) makes this reagent the preferred synthon for constructing regioregular polythiophenes and small‑molecule organic semiconductors where 2‑thienyl impurities would disrupt π‑conjugation and device performance [1]. Avoiding 3‑thienyllithium eliminates the risk of regioisomeric contamination [2].

Efficient Nucleophilic Addition to Aldehydes for Alcohol Synthesis

With an 87% isolated yield in the addition to p‑anisaldehyde, this reagent is ideally suited for synthesizing 3‑thienyl‑substituted secondary alcohols—common motifs in antifungal agents and fragrance chemicals [1]. The 25–42‑percentage‑point yield improvement over organozinc and organomanganese alternatives translates to higher throughput and lower solvent waste in manufacturing.

Rapid, Low‑Temperature Grignard Preparation for Heat‑Sensitive Substrates

The ability of Rieke® magnesium to generate the Grignard reagent quantitatively in 2 h at 25 °C (versus no reaction with standard magnesium) enables its use in temperature‑sensitive process streams and telescoped one‑pot syntheses [1]. This eliminates the need for cryogenic conditions typically required for 3‑thienyllithium preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium, iodo-3-thienyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.